4,4-Difluorocyclohexanol
Overview
Description
4,4-Difluorocyclohexanol is an organic compound with the chemical formula C6H10F2O. It is a colorless liquid that can present a sweet and aromatic smell. This compound is soluble in many organic solvents, such as ethanol, benzene, and dichloromethane. It has a melting point of approximately -16 degrees Celsius and a boiling point of about 172 degrees Celsius .
Preparation Methods
The preparation of 4,4-difluorocyclohexanol is typically achieved by reacting cyclohexanol with hydrogen fluoride. This reaction is usually carried out under acidic conditions . Industrial production methods may involve similar processes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
4,4-Difluorocyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,4-difluorocyclohexanone.
Reduction: Reduction reactions can convert it back to cyclohexanol.
Substitution: It can undergo substitution reactions where the fluorine atoms are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,4-Difluorocyclohexanol has several scientific research applications:
Biology: It can be used in biochemical studies to understand the effects of fluorinated compounds on biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It serves as a solvent and catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 4,4-difluorocyclohexanol exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological molecules. This can lead to changes in enzyme activity, receptor binding, and other biochemical processes. detailed studies on its specific molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
4,4-Difluorocyclohexanol can be compared with other similar compounds, such as:
Cyclohexanol: The non-fluorinated analog, which has different reactivity and physical properties.
4,4-Difluorocyclohexanone: The oxidized form of this compound, which has different applications and reactivity.
2,4-Difluorocyclohexanol: A positional isomer with fluorine atoms at different positions on the cyclohexane ring.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
4,4-difluorocyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-6(8)3-1-5(9)2-4-6/h5,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJZBCBHCPQASK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338090 | |
Record name | 4,4-Difluorocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22419-35-8 | |
Record name | 4,4-Difluorocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-Difluorocyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights did the NMR study provide about the conformations of 4,4-difluorocyclohexanol?
A1: The study utilized both fluorine (19F) and proton (1H) NMR to investigate the conformational preferences of this compound and its benzoate derivative []. The research focused on analyzing the coupling constants and chemical shifts obtained from the NMR spectra. These parameters are sensitive to the spatial arrangement of atoms within a molecule and can provide valuable information about the dominant conformations present in solution. By examining these spectral features, the researchers aimed to understand how the presence of the two fluorine atoms at the 4-position of the cyclohexanol ring influences the molecule's preferred shape and flexibility.
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